molecular formula C23H18N2O4 B13055618 6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid

6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid

Cat. No.: B13055618
M. Wt: 386.4 g/mol
InChI Key: KTZJJTKRRPRXGZ-UHFFFAOYSA-N
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Description

6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of furo[3,2-C]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-C]pyridine core with phenyl and dimethylcarbamoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-C]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Addition of the dimethylcarbamoyl group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid:

    Isonicotinic acid: With a carboxylic acid substituent at the 4-position.

Uniqueness

6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid is unique due to its furo[3,2-C]pyridine core and the presence of both phenyl and dimethylcarbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features a furo-pyridine core with a dimethylcarbamoyl substituent, which is critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine carboxylic acids have shown selective inhibition of histone deacetylases (HDACs), which are crucial in cancer progression.

Table 1: Inhibitory Activity Against HDACs

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
D2824.45>10000.477>1000
D2932.59183.50.477>1000

The above table illustrates the selective inhibition of HDACs by related compounds, suggesting that structural modifications in the furo-pyridine framework can enhance anticancer potency.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, in K562 leukemia cells treated with similar compounds, an increase in apoptotic cells was observed, correlating with increased concentrations of the compound.

Figure 1: Apoptosis Induction in K562 Cells

A flow cytometry analysis showed that treatment with the compound increased the apoptotic rate significantly compared to control groups.

Study on Antimicrobial Activity

In a study assessing antimicrobial properties, derivatives of furo-pyridine compounds demonstrated notable efficacy against various Gram-negative bacteria. The mechanism involved interactions with DNA gyrase, inhibiting bacterial replication.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BP. aeruginosa15

These results highlight the potential application of furo-pyridine derivatives as antimicrobial agents.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]-2-phenylfuro[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H18N2O4/c1-25(2)22(26)16-10-6-9-15(11-16)18-12-19-17(13-24-18)20(23(27)28)21(29-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,27,28)

InChI Key

KTZJJTKRRPRXGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=NC=C3C(=C2)OC(=C3C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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